3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide
Overview
Description
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is a compound that features a pyrazole ring substituted with a methyl group and a trifluoromethyl group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide typically involves the Aza-Michael addition of specific pyrazole derivatives to acrylamide The reaction conditions often include the use of solvents like methanol and water, with refluxing for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow techniques. The use of lithiation and electrophilic trapping chemistries allows for regioselective functionalization of the pyrazole ring, which is crucial for large-scale synthesis . Additionally, bromination with N-bromosuccinimide (NBS) and subsequent functionalization steps are employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule due to its stability and bioavailability.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The pyrazole ring can coordinate with metal ions, forming stable complexes that can modulate enzymatic activities and other biological processes .
Comparison with Similar Compounds
Similar Compounds
3-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]propanamide: Similar structure but with additional trifluoromethyl groups, leading to different chemical properties.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the propanehydrazide moiety, resulting in different reactivity and applications.
Uniqueness
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the hydrazide moiety enhances its stability and potential for forming metal complexes, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)14-15(5)3-2-7(16)13-12/h4H,2-3,12H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBCZIZBMXBYLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NN)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162738 | |
Record name | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801162738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001518-86-0 | |
Record name | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001518-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801162738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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